Methyl 4-(non-1-YN-1-YL)benzoate
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Overview
Description
Methyl 4-(non-1-YN-1-YL)benzoate is an organic compound with the molecular formula C12H12O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and a non-1-YN-1-YL group is attached to the benzene ring. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(non-1-YN-1-YL)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(non-1-YN-1-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(non-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The non-1-YN-1-YL group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-(non-1-YN-1-YL)benzoic acid or 4-(non-1-YN-1-YL)benzaldehyde.
Reduction: 4-(non-1-YN-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(non-1-YN-1-YL)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(non-1-YN-1-YL)benzoate exerts its effects depends on its interaction with molecular targets. The non-1-YN-1-YL group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar in structure but with a hydroxybut-1-ynyl group.
Methyl 4-(prop-2-yn-1-yl)benzoate: Contains a prop-2-yn-1-yl group instead of a non-1-YN-1-YL group.
Uniqueness
Methyl 4-(non-1-YN-1-YL)benzoate is unique due to the presence of the non-1-YN-1-YL group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
Properties
CAS No. |
827028-03-5 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
methyl 4-non-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-8H2,1-2H3 |
InChI Key |
MYKXMFGKIIOPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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